1-Naphthyl 4-phenylazophenyl phosphate

phosphatase substrate phosphodiesterase assay positional isomer

1-Naphthyl 4-phenylazophenyl phosphate (CAS 195455-91-5) is a direct-release chromogenic substrate for alkaline phosphatase that simplifies assay workflows by eliminating the post-hydrolysis diazonium coupling step. Its azo dye product absorbs at 500–520 nm, circumventing hemoglobin and bilirubin interference that limits pNPP-based methods at 405 nm. The single-addition, homogenous format is compatible with automated liquid handlers and dry-chemistry platforms. With higher sensitivity (slope >1 vs. the Bessey-Lowry pNPP method) and reduced operator-dependent variability, this substrate is the preferred choice for neonatal, intensive-care, and hemolyzed sample testing where spectral interference and reproducibility are critical.

Molecular Formula C22H17N2O4P
Molecular Weight 404.4 g/mol
CAS No. 195455-91-5
Cat. No. B065685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl 4-phenylazophenyl phosphate
CAS195455-91-5
Molecular FormulaC22H17N2O4P
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26)
InChIKeyWZMMGQCUKZYOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl 4-Phenylazophenyl Phosphate (CAS 195455-91-5): A Chromogenic Phosphatase Substrate with Spectral Advantages


1-Naphthyl 4-phenylazophenyl phosphate (CAS 195455-91-5, molecular formula C22H17N2O4P, molecular weight 404.36, melting point 169–171 °C) is a mono-4-arylazoaryl phosphoric ester . This compound class is designed as a chromogenic substrate for alkaline phosphatase (ALP), releasing a pre-formed azo dye upon enzymatic hydrolysis [1]. It was historically supplied by Sigma-Aldrich under catalog number 10922 and remains available through several specialty chemical vendors . Unlike simpler naphthyl phosphate substrates, it requires no post-hydrolysis coupling reagent for colorimetric detection, a feature that simplifies assay workflows and reduces operator-dependent variability [1].

Why p-Nitrophenyl Phosphate or 1-Naphthyl Phosphate Cannot Substitute for 1-Naphthyl 4-Phenylazophenyl Phosphate in ALP Assays


Generic alkaline phosphatase substrates such as p-nitrophenyl phosphate (pNPP) and 1-naphthyl phosphate differ fundamentally in detection chemistry, spectral characteristics, and sensitivity. pNPP-based assays measure p-nitrophenol at 405 nm, a wavelength region susceptible to interference from hemoglobin and other colored serum constituents [1]. 1-Naphthyl phosphate requires a post-hydrolysis diazonium coupling step to produce a measurable chromophore, introducing additional incubation time and variability. In contrast, 1-naphthyl 4-phenylazophenyl phosphate releases a complete azo dye directly upon ALP cleavage, enabling measurement at longer wavelengths (>500 nm) with reduced interference and higher sensitivity (slope >1 versus the standard Bessey-Lowry pNPP method) [1]. These distinctions mean that assay protocols validated for 1-naphthyl 4-phenylazophenyl phosphate cannot be reproduced by simply substituting pNPP or 1-naphthyl phosphate without compromising detection sensitivity and specificity.

Quantitative Differentiation of 1-Naphthyl 4-Phenylazophenyl Phosphate Against Closest Analogues


Isomeric Specificity: 1-Naphthyl Versus 2-Naphthyl 4-Phenylazophenyl Phosphate in Enzyme Applications

The 1-naphthyl isomer (CAS 195455-91-5) is documented as an alkaline phosphatase substrate that releases a colored azo dye upon hydrolysis [1]. In contrast, the 2-naphthyl isomer (CAS 195455-92-6, Sigma-Aldrich catalog 10923) is specified as a reagent for the fluorescent assay of phosphodiesterases, not phosphatases [2]. This functional divergence is attributed to the regiochemistry of the naphthyl substitution influencing enzyme active-site recognition. Procurement of the incorrect isomer would lead to assay failure in the intended enzyme system because the 2-naphthyl isomer does not function as an efficient ALP substrate.

phosphatase substrate phosphodiesterase assay positional isomer

Sensitivity Gain Compared with p-Nitrophenyl Phosphate (pNPP) in Alkaline Phosphatase Detection

In the Bessey-Lowry alkaline phosphatase assay framework, mono-4-arylazoaryl phosphoric esters yield a slope >1 when the absorbance change (ΔOD) obtained with the azo dye substrate is plotted against the ΔOD obtained with disodium p-nitrophenyl phosphate (pNPP) [1]. This slope exceeding unity directly demonstrates that the azo dye method generates a larger signal per unit of enzyme activity, translating to higher detection sensitivity. For example, Compound 3 (a representative member of this structural class) produced a linear relationship with a slope above 1 across three enzyme dilutions, measured at 520 nm versus 410 nm for pNPP [1].

alkaline phosphatase colorimetric assay sensitivity

Reduced Spectral Interference: Longer-Wavelength Detection Versus p-Nitrophenyl Phosphate

The azo dye released from mono-4-arylazoaryl phosphoric esters is measured at wavelengths significantly above 410 nm (e.g., 500–520 nm for several exemplified compounds), compared with the 410 nm detection of p-nitrophenol in the standard pNPP assay [1]. This shift to longer wavelengths reduces spectral overlap with hemoglobin (major absorption ~415 nm) and other colored serum components, decreasing blank absorbance and improving signal-to-noise ratios in whole-blood or hemolyzed sample analyses. Compound 3 was measured at 520 nm, Compound 13 at 500 nm, and Compound 5 at 512 nm, all well separated from the Soret band of hemoglobin [1].

spectral interference hemoglobin colorimetric assay

Direct Chromogenic Readout Eliminates Post-Hydrolysis Coupling Step Required by 1-Naphthyl Phosphate

1-Naphthyl phosphate assays require a post-enzymatic coupling reaction with a diazonium salt (e.g., Fast Red TR) to convert the hydrolysis product 1-naphthol into a colored azo dye, introducing an additional incubation step and potential for incomplete coupling [1]. 1-Naphthyl 4-phenylazophenyl phosphate contains a pre-formed azo chromophore within the substrate molecule; ALP cleavage directly releases the intact azo dye, eliminating the diazonium coupling step entirely [2]. This single-step detection reduces total assay time by at least 5–10 minutes and removes a source of inter-operator variability associated with diazonium salt preparation and stability.

chromogenic substrate diazonium coupling assay simplification

Optimal Application Scenarios for 1-Naphthyl 4-Phenylazophenyl Phosphate Based on Quantitative Differentiation Evidence


Clinical Chemistry: Alkaline Phosphatase Quantitation in Hemolyzed or Icteric Serum Samples

The longer-wavelength detection capability (500–520 nm range) of the azo dye hydrolysis product circumvents spectral interference from hemoglobin and bilirubin that plagues standard p-nitrophenyl phosphate assays read at 405–410 nm [1]. This makes 1-naphthyl 4-phenylazophenyl phosphate the substrate of choice for ALP measurement in samples where hemolysis cannot be avoided or where icteric interference is expected, such as in neonatal and intensive-care settings [1].

High-Throughput Screening for Alkaline Phosphatase Activity in Drug Discovery

The direct-release chromogenic mechanism eliminates the diazonium coupling step required by 1-naphthyl phosphate, enabling a single-addition, homogenous assay format compatible with automated liquid handlers and microplate readers [2]. The higher sensitivity (slope >1 versus pNPP) further supports detection of weak enzyme inhibition or low-abundance ALP isoforms, reducing false-negative rates in primary screening campaigns [1].

Point-of-Care and Decentralized ALP Testing Devices

The combination of simplified single-step detection chemistry and reduced interference from colored blood components positions 1-naphthyl 4-phenylazophenyl phosphate as a viable substrate for incorporation into lateral flow or dry-chemistry formats intended for use with whole blood [1]. The elimination of a separate coupling reagent simplifies device architecture and storage requirements [2].

Phosphatase Versus Phosphodiesterase Selectivity Studies

The well-defined functional divergence between the 1-naphthyl isomer (ALP substrate) and the 2-naphthyl isomer (phosphodiesterase assay reagent) enables paired use of both isomers to discriminate between phosphatase and phosphodiesterase activities in complex biological matrices [3]. This differential application is critical for enzymology studies where both enzyme classes may contribute to substrate turnover.

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